molecular formula C20H19F3N6O B2982567 (4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 1171073-81-6

(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No. B2982567
CAS RN: 1171073-81-6
M. Wt: 416.408
InChI Key: FYHWCAUQOJCXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a pyrazole ring, a pyrimidine ring, a piperazine ring, and a trifluoromethyl group . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrimidine is a six-membered heterocyclic ring with two nitrogen atoms . Piperazine is a six-membered ring containing two nitrogen atoms . The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole, pyrimidine, and piperazine rings would contribute to the rigidity of the molecule, while the trifluoromethyl group could introduce some electronic and steric effects .

Scientific Research Applications

Antileishmanial Activity

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity . This compound was found to be 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .

Antimalarial Activity

The same compound also demonstrated significant antimalarial activities . Specifically, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively . This suggests that these derivatives may be potential pharmacophores for the preparation of safe and effective antimalarial agents .

Molecular Docking Studies

A molecular docking study was conducted on Lm-PTR1, complexed with Trimethoprim . The study justified the better antileishmanial activity of compound 13, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Antiviral Activity

Indole derivatives, which are structurally similar to the compound , have been reported to possess antiviral activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also been reported to possess anti-inflammatory activities . This suggests that the compound might also have potential anti-inflammatory applications.

Anticancer Activity

Indole derivatives have been reported to possess anticancer activities . Therefore, the compound might also have potential anticancer applications.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for compounds used as drugs or pesticides. Without specific information about this compound’s use or biological activity, it’s not possible to provide a mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used. Without specific information about this compound, it’s not possible to provide details about its safety and hazards .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has biological activity, it might be studied as a potential drug. If it has interesting chemical reactivity, it might be studied in the context of synthetic chemistry .

properties

IUPAC Name

[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6O/c1-14-25-17(13-18(26-14)29-8-4-7-24-29)27-9-11-28(12-10-27)19(30)15-5-2-3-6-16(15)20(21,22)23/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHWCAUQOJCXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.